molecular formula C11H18O2 B13777938 6-(Isopropyl)-3-methylcyclohex-2-en-1-yl formate CAS No. 68516-71-2

6-(Isopropyl)-3-methylcyclohex-2-en-1-yl formate

Cat. No.: B13777938
CAS No.: 68516-71-2
M. Wt: 182.26 g/mol
InChI Key: DGUJSWWZSWEZCR-UHFFFAOYSA-N
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Description

6-(Isopropyl)-3-methylcyclohex-2-en-1-yl formate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This compound features a cyclohexene ring substituted with isopropyl and methyl groups, and a formate ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Isopropyl)-3-methylcyclohex-2-en-1-yl formate typically involves the esterification of 6-(Isopropyl)-3-methylcyclohex-2-en-1-ol with formic acid or its derivatives. This reaction can be catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this ester may involve continuous flow processes where the alcohol and formic acid are reacted in the presence of a strong acid catalyst. The reaction mixture is then distilled to separate the ester from other by-products .

Chemical Reactions Analysis

Types of Reactions

6-(Isopropyl)-3-methylcyclohex-2-en-1-yl formate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Isopropyl)-3-methylcyclohex-2-en-1-yl formate is unique due to its specific structure, which combines a cyclohexene ring with isopropyl and methyl substituents, and a formate ester group. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications .

Properties

CAS No.

68516-71-2

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

(3-methyl-6-propan-2-ylcyclohex-2-en-1-yl) formate

InChI

InChI=1S/C11H18O2/c1-8(2)10-5-4-9(3)6-11(10)13-7-12/h6-8,10-11H,4-5H2,1-3H3

InChI Key

DGUJSWWZSWEZCR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(C(CC1)C(C)C)OC=O

Origin of Product

United States

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